molecular formula C20H18N2S B144520 Tritylthiourea CAS No. 76758-01-5

Tritylthiourea

Cat. No. B144520
CAS RN: 76758-01-5
M. Wt: 318.4 g/mol
InChI Key: DOFNIDPLSQZBSU-UHFFFAOYSA-N
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Description

Tritylthiourea is a compound that is part of the thiourea family, which are known for their ability to act as ligands in coordination chemistry and as reagents in organic synthesis. Thioureas typically contain the functional group (R1R2N)(R3R4N)C=S, where R1-R4 can be a variety of different substituents. This compound would be a thiourea derivative where at least one of these substituents is a trityl group (triphenylmethyl).

Synthesis Analysis

The synthesis of thiourea derivatives can be achieved through various methods. For instance, tris(3-aminopropyl)amine-based tripodal thiourea receptors have been synthesized and their anion binding properties investigated . Another method involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) mediated synthesis to create N-benzoylthiourea derivatives from carboxylic acids . Additionally, trityl isothiocyanate resin can be used as a precursor for the synthesis of a variety of thioureas by reacting with amines .

Molecular Structure Analysis

Thiourea derivatives can adopt various molecular structures depending on their substituents. For example, a thiourea substituted derivative of tris(pyridyl-2-methyl)amine (TPA) forms intramolecular hydrogen bonds to create six-membered rings, leaving one N-H group available for further bonding . The crystal and molecular structure of tris(thiourea)silver(I) perchlorate reveals a binuclear complex with a distorted coordination tetrahedron around each silver ion .

Chemical Reactions Analysis

Thiourea derivatives participate in a range of chemical reactions. They are known for their anion binding properties, as demonstrated by tris(3-aminopropyl)amine-based tripodal thiourea receptors, which show selectivity for certain anions over others . The thiourea derivative synthesized from TPA can complex with various transition metal ions, resulting in complexes with different geometries . Trityl isothiocyanate resin can be used for the solid-phase synthesis of various thioureas and their derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives can be quite diverse. For instance, tris(thiourea) zinc sulphate, a semiorganic nonlinear optical (NLO) material, has been synthesized and characterized for its solubility, thermal stability, optical transparency, and microhardness . A novel metal-organic coordination complex, tri-allylthiourea zinc chloride, has been synthesized and found to exhibit nonlinear optical properties .

Scientific Research Applications

  • Chemical Synthesis and Material Science :

    • Tritylthiourea is utilized in the synthesis of organometallic complexes. For instance, Tri-allylthiourea cadmium chloride (ATCC) is an organometallic complex recognized as a nonlinear optical material with significant second harmonic generation (SHG) effect, showing promise for wide applications in material science (Yuan Duorong et al., 1989).
    • In the field of combinatorial chemistry, Trityl isothiocyanate resin, a precursor of trityl thiosemicarbazide resin, is used for solid-phase synthesis. This resin aids in the synthesis of various compounds, including supported isatin beta-thiosemicarbazones, their Mannich derivatives, and a variety of thioureas (M. Pirrung & S. V. Pansare, 2001).
  • Biochemical and Pharmaceutical Research :

    • This compound derivatives, such as triphenylmethyl, are significant in bioconjugation, cross-linking, mass spectrometry, fluorescence, and optics. These applications utilize the ability of trityl to form a stabilized cation combined with peripheral functionalities, highlighting its importance in diverse biochemical processes (M. Shchepinov & V. Korshun, 2003).
    • In the encapsulation of ions, tris(thiourea) receptors are used for encapsulating trivalent phosphate ions within a π-stacked dimeric capsular assembly, as demonstrated in a study involving the deprotonation and formation of strong H-bonds in NMR titration experiments (S. Dey & G. Das, 2011).
  • Medical and Health Research :

    • While direct applications in medical research are not explicitly mentioned in the papers, the biochemical properties of this compound suggest potential indirect applications in the development of pharmaceuticals and diagnostic tools, especially in the areas of material science and biochemistry.

Future Directions

Thiourea derivatives, including Tritylthiourea, have been the focus of innovative approaches in medicinal chemistry and organic synthesis . They have great medicinal applications as well as non-medicinal activities in industry, analytical chemistry, and metallurgy . The medicinal applications of thioureas are increasing with the passage of time .

properties

IUPAC Name

tritylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2S/c21-19(23)22-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H3,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFNIDPLSQZBSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415042
Record name Tritylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76758-01-5
Record name Tritylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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